(2-ヒドロキシエトキシ)酢酸

説明

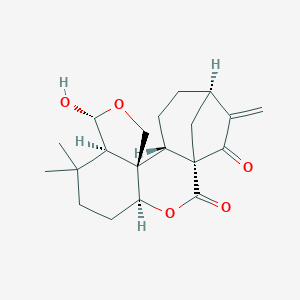

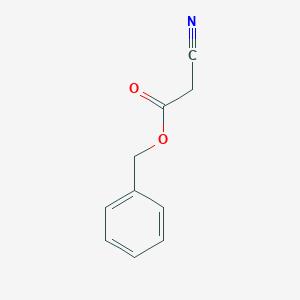

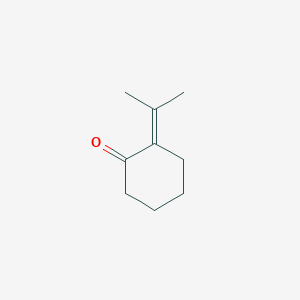

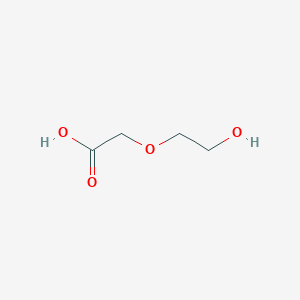

(2-Hydroxyethoxy)acetic acid, also known as (2-Hydroxyethoxy)acetic acid, is a useful research compound. Its molecular formula is C4H8O4 and its molecular weight is 120.1 g/mol. The purity is usually 95%.

The exact mass of the compound (2-Hydroxyethoxy)acetic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (2-Hydroxyethoxy)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Hydroxyethoxy)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

1,4-ジオキサンの代謝産物

(2-ヒドロキシエトキシ)酢酸は、1,4-ジオキサンの主要な尿中代謝産物です 。これは、1,4-ジオキサンが体内に摂取または吸収されると、代謝され、または分解されて(2-ヒドロキシエトキシ)酢酸になることを意味します。この代謝産物は、その後尿中に排泄されます .

尿中のバイオマーカー

(2-ヒドロキシエトキシ)酢酸は、尿中の信頼性の高い感度の高い短期バイオマーカーです 。 これは、尿中の(2-ヒドロキシエトキシ)酢酸の存在は、1,4-ジオキサンへの最近の暴露を示すために使用できることを意味します .

代謝経路の研究

1,4-ジオキサンの代謝経路は、シトクロムP450モノオキシゲナーゼによって酸化されて(2-ヒドロキシエトキシ)酢酸になります 。 これは、(2-ヒドロキシエトキシ)酢酸がこれらの代謝プロセスを研究する研究において有用になることを意味します .

pH依存性平衡研究

(2-ヒドロキシエトキシ)酢酸(HEAA)は、環状ラクトンジオキサン-2-オンとpH依存性平衡にあります 。 この特性により、pH依存性化学平衡を研究する研究に役立ちます .

作用機序

Target of Action

(2-Hydroxyethoxy)acetic acid, also known as β-hydroxyethoxyacetic acid, is primarily a metabolite of 1,4-Dioxane .

Mode of Action

The compound exists in a pH-dependent equilibrium with the cyclic lactone dioxan-2-one, where the open-chain form of (2-Hydroxyethoxy)acetic acid is stable under acidic conditions

Biochemical Pathways

The main metabolic pathway of 1,4-Dioxane involves its oxidation by cytochrome P450 monooxygenase to (2-Hydroxyethoxy)acetic acid . This metabolite is then rapidly excreted in urine .

Pharmacokinetics

The pharmacokinetics of (2-Hydroxyethoxy)acetic acid is closely tied to its parent compound, 1,4-Dioxane. After exposure to 1,4-Dioxane, (2-Hydroxyethoxy)acetic acid is rapidly formed and excreted in urine . The half-life of (2-Hydroxyethoxy)acetic acid is approximately 3.4 hours .

Result of Action

Its presence in urine serves as a reliable and sensitive short-term biomarker for 1,4-dioxane exposure .

Action Environment

The action of (2-Hydroxyethoxy)acetic acid, as a metabolite, is influenced by the metabolic and excretory processes of the body. Factors such as pH can affect its stability . Environmental factors that influence the metabolism and excretion of 1,4-Dioxane would indirectly affect the levels of (2-Hydroxyethoxy)acetic acid.

生化学分析

Biochemical Properties

(2-Hydroxyethoxy)acetic acid plays a role in the metabolic pathway of 1,4-Dioxane, where it is oxidized by cytochrome P450 monooxygenase . This compound exists in a pH-dependent equilibrium with the cyclic lactone dioxan-2-one, and the open-chain form of (2-Hydroxyethoxy)acetic acid is found to be stable under acidic conditions .

Cellular Effects

The effects of (2-Hydroxyethoxy)acetic acid on cells are primarily observed in the context of its role as a metabolite of 1,4-Dioxane. In the human body, 1,4-Dioxane is known to cause central nervous depression and, at high concentrations, kidney failure and liver damage . The toxicity of 1,4-Dioxane is attributed to its metabolites, including (2-Hydroxyethoxy)acetic acid .

Molecular Mechanism

The molecular mechanism of (2-Hydroxyethoxy)acetic acid involves its formation through the oxidation of 1,4-Dioxane by cytochrome P450 monooxygenase . This process is part of the metabolic pathway of 1,4-Dioxane, a solvent used in various industrial processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the amount of (2-Hydroxyethoxy)acetic acid excreted in urine increases during exposure to 1,4-Dioxane and reaches its maximum approximately 9.8 hours after the beginning of exposure . This indicates that the effects of (2-Hydroxyethoxy)acetic acid can change over time in response to exposure levels.

Metabolic Pathways

(2-Hydroxyethoxy)acetic acid is involved in the metabolic pathway of 1,4-Dioxane, where it is formed through the oxidation of 1,4-Dioxane by cytochrome P450 monooxygenase .

特性

IUPAC Name |

2-(2-hydroxyethoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4/c5-1-2-8-3-4(6)7/h5H,1-3H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDNMIIDPBBCMTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

39828-93-8, 916430-91-6 | |

| Record name | Polyethylene glycol carboxymethyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39828-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2-(2-hydroxyethoxy)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=916430-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70158385 | |

| Record name | beta-Hydroxyethoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70158385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13382-47-3 | |

| Record name | (2-Hydroxyethoxy)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13382-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Hydroxyethoxyacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013382473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Hydroxyethoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70158385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-HYDROXYETHOXY)ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KG0T74LYT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is (2-Hydroxyethoxy)acetic acid formed in living organisms?

A: (2-Hydroxyethoxy)acetic acid is identified as a metabolite of N-nitrosomorpholine, a known carcinogen. Research indicates that it forms through a two-step process: alpha-hydroxylation of N-nitrosomorpholine followed by further oxidation. [, ] Specifically, alpha-hydroxylation (at the 3 or 5 position) of N-nitrosomorpholine produces (2-hydroxyethoxy)acetaldehyde, which is then oxidized to (2-Hydroxyethoxy)acetic acid. This metabolic pathway was observed in studies using rat liver microsomes. []

Q2: Does deuterium substitution on N-nitrosomorpholine affect (2-Hydroxyethoxy)acetic acid formation?

A: Yes, studies show that using 3,3,5,5-tetradeutero-N-nitrosomorpholine, a deuterium-substituted analog of N-nitrosomorpholine, leads to a significantly lower yield of (2-Hydroxyethoxy)acetic acid in rats. [] This suggests that the alpha-hydroxylation step, crucial for (2-Hydroxyethoxy)acetic acid formation, is significantly hampered by deuterium substitution on the alpha-carbons of N-nitrosomorpholine.

Q3: Is (2-Hydroxyethoxy)acetic acid formed through the metabolism of other compounds?

A: Yes, research indicates that (2-Hydroxyethoxy)acetic acid is also a common metabolite of 1,4-dioxane and diethylene glycol. [] While the specific metabolic pathways are not elaborated on in the provided abstracts, the finding suggests that (2-Hydroxyethoxy)acetic acid could be a potential common carcinogenic intermediate for these compounds.

Q4: What is the relationship between 1,4-dioxan-2-one and (2-Hydroxyethoxy)acetic acid?

A: 1,4-Dioxan-2-one readily hydrolyzes in aqueous solutions to form (2-Hydroxyethoxy)acetic acid. [] This equilibrium heavily favors the acid form, with an equilibrium constant (K(O)) of 70 ± 4 at 25°C. The hydrolysis is pH-dependent, with faster degradation observed at higher pH values. This information is crucial for understanding the stability and behavior of 1,4-dioxan-2-one in biological systems and the environment.

Q5: Does 1,4-dioxan-2-one contribute to liver carcinogenesis?

A: While 1,4-dioxan-2-one is a common metabolite of known carcinogens, a study on F344 rats did not find evidence supporting its role as a direct carcinogen in the liver. [] While the study observed no significant increase in preneoplastic foci in rats treated with 1,4-dioxan-2-one, it's important to note that this result doesn't exclude other potential carcinogenic mechanisms or effects on different organs.

Q6: Are there any biocatalytic routes for producing (2-Hydroxyethoxy)acetic acid?

A: Yes, research shows that the FAD-containing alcohol oxidase from P. chrysosporium can selectively convert diethylene glycol to (2-Hydroxyethoxy)acetic acid. [] This enzymatic, cofactor-independent biocatalytic route presents a promising alternative for synthesizing (2-Hydroxyethoxy)acetic acid, potentially offering advantages in terms of selectivity and environmental friendliness.

Q7: What analytical techniques are used to study (2-Hydroxyethoxy)acetic acid?

A: Various analytical techniques are employed to study (2-Hydroxyethoxy)acetic acid. UV spectrophotometry was used to determine the stability of 1,4-dioxan-2-one, a precursor to (2-Hydroxyethoxy)acetic acid, under different pH conditions. [] This technique exploits the characteristic absorption of UV-Vis light by the compound to monitor its concentration over time. Additionally, while not explicitly mentioned in the provided abstracts, techniques like chromatography (e.g., Gas Chromatography, Liquid Chromatography) coupled with mass spectrometry are commonly used to identify and quantify metabolites like (2-Hydroxyethoxy)acetic acid in biological samples.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。